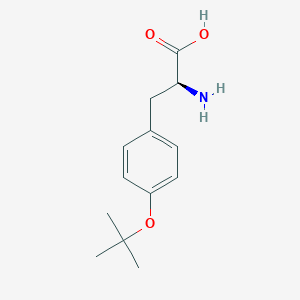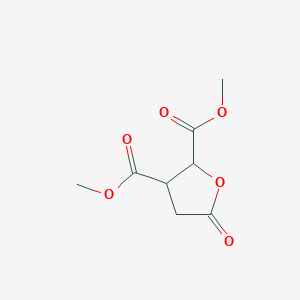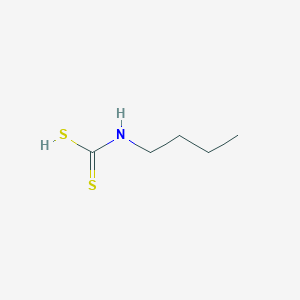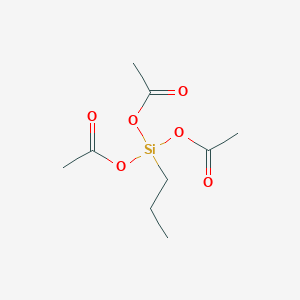
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains an oxygen atom and a nitrogen atom in its ring structure. This compound has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Scientific Research Applications
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism Of Action
The mechanism of action of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. For example, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. It has also been found to induce apoptosis in cancer cells by activating various pro-apoptotic signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine are varied and depend on the specific biological system being studied. In general, this compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory effects. It has also been found to exhibit antioxidant activity and to modulate the immune system.
Advantages And Limitations For Lab Experiments
One advantage of using 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine in lab experiments is its wide range of biological activities. This compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, making it a useful tool for studying various biological systems. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Future Directions
There are several future directions for research on 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine. One area of research could focus on the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for this compound, such as its use as a fluorescent probe for the detection of metal ions in biological systems. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine can be achieved through several different methods. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of a suitable acid catalyst. This reaction leads to the formation of an intermediate Schiff base, which is then cyclized to form the final product. Another method involves the reaction of o-phenylenediamine with salicylaldehyde in the presence of a suitable acid catalyst. This reaction also leads to the formation of an intermediate Schiff base, which is then cyclized to form the final product.
properties
CAS RN |
82085-86-7 |
|---|---|
Product Name |
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)14-15-13-9-5-4-8-12(13)10-16-14/h1-9,14-15H,10H2 |
InChI Key |
ARYGBNYQWOFYJY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



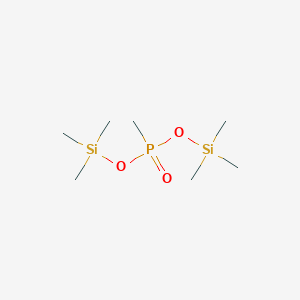
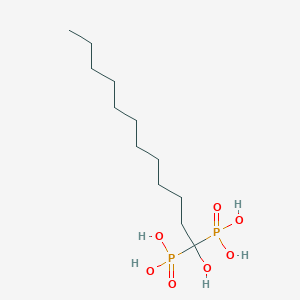
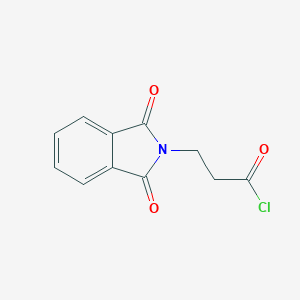
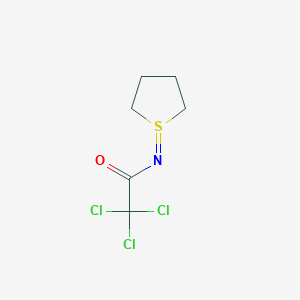
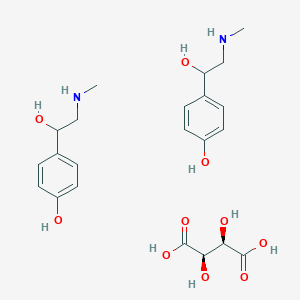
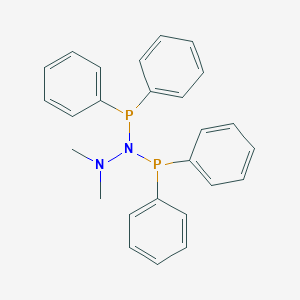
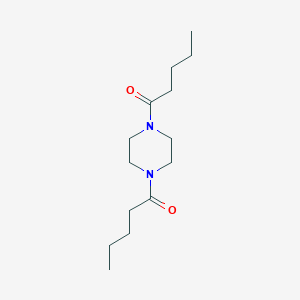
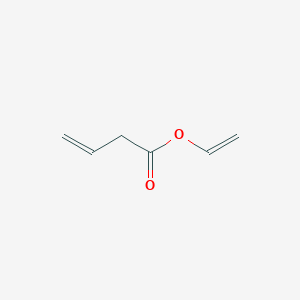
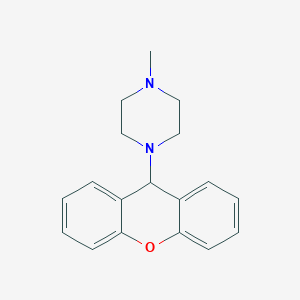
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
